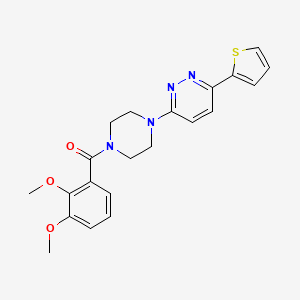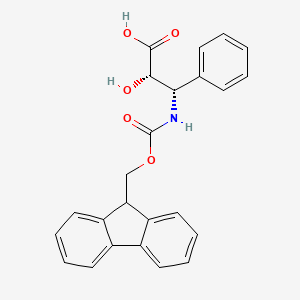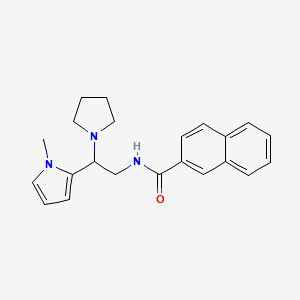![molecular formula C9H17NO3 B2962104 (Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine CAS No. 352224-60-3](/img/structure/B2962104.png)
(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C9H17NO3 . It falls under the category of oximes and is characterized by its unique structure, which includes a dioxolane ring and an ethylidene group. The compound exhibits both geometric (Z) and (E) isomers, but we are specifically focusing on the Z-isomer here .
Molecular Structure Analysis
The molecular structure of this compound consists of a dioxolane ring (a five-membered cyclic ether) and an ethylidene group. The Z-configuration indicates that the substituents are on the same side of the double bond. The presence of the hydroxylamine functional group suggests potential reactivity and biological activity .
Applications De Recherche Scientifique
Antioxidant Properties and Therapeutic Applications
- OT-551, a disubstituted hydroxylamine with antioxidant properties, was investigated for treating geographic atrophy, an advanced form of age-related macular degeneration (AMD). The study suggested OT-551 was well-tolerated and showed a possible effect in maintaining visual acuity, highlighting the potential therapeutic application of hydroxylamine derivatives in ocular conditions (Wong et al., 2010).
Role in Biochemical Pathways and Disease States
- 8-Hydroxydeoxyguanosine (8-OHdG) has been utilized to evaluate oxidative stress. A study on urinary 8-OHdG levels in Parkinson's disease (PD) patients suggested that it could serve as a biomarker for evaluating the progression of PD, indicating the involvement of oxidative stress markers in neurodegenerative diseases and their potential for monitoring disease progression (Sato, Mizuno, & Hattori, 2005).
Pharmacokinetics and Metabolic Studies
- The study of midazolam's first-pass metabolism by the human intestine during surgery in liver transplant recipients revealed significant insights into the intestinal extraction and metabolism of drugs, which could be relevant to understanding the metabolic pathways of compounds like “(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine” and their implications for drug design and therapeutic application (Paine et al., 1996).
Glutamate Receptor Antagonists in Stroke
- The clinical trial of ZK200775, an AMPA antagonist, in acute ischemic stroke patients highlighted the potential risks associated with glutamate receptor antagonists, including glial cell toxicity. This underscores the importance of monitoring serum markers of brain damage in early-phase trials for neuroprotective agents (Elting et al., 2002).
Initial Clinical Trials for Neurological Applications
- Zimelidine, a serotonin uptake inhibitor with a focus on inhibiting neuronal 5-HT uptake, was studied in depressed patients. This work provides an example of how compounds affecting neurotransmitter systems are evaluated for their therapeutic potential, relevant to the investigation of compounds with neuroactive properties (Siwers et al., 1977).
Orientations Futures
Propriétés
IUPAC Name |
(NZ)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(10-11)7-8(2,3)13-9(4,5)12-7/h7,11H,1-5H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBNKLBFIKIPOY-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1C(OC(O1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1C(OC(O1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)
![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide](/img/structure/B2962031.png)
![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one hydrochloride](/img/structure/B2962032.png)

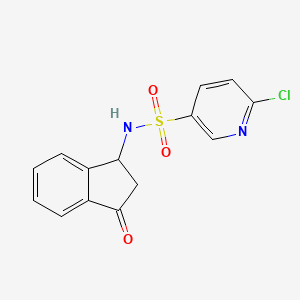
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-bromo-2H-chromen-2-one](/img/structure/B2962035.png)
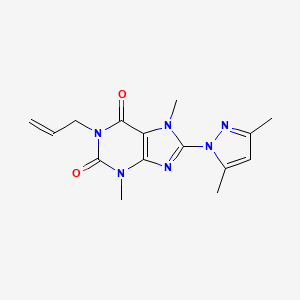
![3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962038.png)
